molecular formula C14H19BrClN2O9P B1591440 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt CAS No. 212515-11-2

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

Cat. No. B1591440
M. Wt: 505.64 g/mol
InChI Key: HIFQQHVVHCJEPZ-STHBLVJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, also known as X-myo-inositol phosphate, is a compound with the empirical formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 . It is sold for research purposes only, and is used in the detection of microbial metabolites with a 3-indoxyl-myo-inositol-1-phosphate compound .


Molecular Structure Analysis

The compound has a complex molecular structure, as indicated by its empirical formula C14H16BrClNO9P · NH3 . The SMILES string representation of the molecule is [NH4+].O[C@@H]1C@@HC@@HC@@H(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23)C@H[C@H]1O .


Physical And Chemical Properties Analysis

The compound is a powder with an assay of ≥95.0% (HPLC) . It’s non-combustible . The flash point is not applicable .

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, is involved in the synthesis of various myo-inositol phosphates. Reese and Ward (1987) detailed the synthesis of myo-inositol 1,4,5-triphosphate from myo-inositol, highlighting its similar n.m.r. spectroscopic properties and biological activity to naturally-isolated counterparts (Reese & Ward, 1987).

Interaction with Cations

Kremer et al. (2020) emphasized the importance of myo-inositol phosphates' interaction with cations. They noted that myo-inositol hexakisphosphate, a relative of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, is strongly associated with inorganic and organic ammonium cations in solution, influencing the formation of polynuclear complexes and solid phases (Kremer et al., 2020).

Enzymatic Assay Sensitivity

Francí and Vidal (1988) described a method to increase the sensitivity of the ELISA-spot assay using bromo-chloro-indolyl-phosphate, a compound related to 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate. Their method involved the addition of nitro blue tetrazolium to the substrate, enhancing the detection of antibody secretion (Francí & Vidal, 1988).

Complexation with Polyamines

Mernissi-Arifi et al. (1996) studied the complexation of inositol tris(phosphates) with polyammonium salts, noting the favorable stereochemistry for complex formation. This study contributes to understanding the potential biological roles of these complexes (Mernissi-Arifi et al., 1996).

Safety And Hazards

The compound is classified as non-combustible . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) dust mask are recommended when handling this compound .

Future Directions

The compound is currently used for research purposes, particularly in the detection of microbial metabolites . It’s also used in food testing and environmental testing . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFQQHVVHCJEPZ-STHBLVJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583643
Record name Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

CAS RN

212515-11-2
Record name Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 2
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 3
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 4
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 5
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Reactant of Route 6
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

Citations

For This Compound
2
Citations
Y Koyanagi, K Toyota, S Mizuochi… - Japanese Journal of …, 2021 - jstage.jst.go.jp
Bacillus cereus is a Gram-positive, sporulating microorganism that causes food poisoning and/or spoilage. Hence, it is important to detect and enumerate B. cereus; this typically …
Number of citations: 4 www.jstage.jst.go.jp
HV Raghu, N Kumar, M Balhara, R Lawaniya… - Lecture …, 2013 - academia.edu
The development of sensors for detecting foodborne pathogens has been motivated by the need to produce safe foods and to provide better healthcare (Irudayaraj, 2009). Improving …
Number of citations: 0 www.academia.edu

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